molecular formula C13H10ClN3S B5276244 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE

Cat. No.: B5276244
M. Wt: 275.76 g/mol
InChI Key: CUDZXVDGFRMUPM-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. The compound features an imidazo[4,5-b]pyridine core, which is known for its broad spectrum of bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-b]pyridine typically involves the cyclocondensation of 2,3-diaminopyridine with various aldehydes or carboxylic acids. One common method starts with 2-chloro-3-nitropyridine, which undergoes nucleophilic substitution with primary amines, followed by in situ reduction of the nitro group and subsequent heteroannulation with substituted aromatic aldehydes . This method is efficient and environmentally friendly, utilizing H2O-IPA as a green solvent.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of recyclable catalysts, such as Al3±exchanged K10 clay, has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Primary amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

2-{[(4-Chlorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-b]pyridine involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing cellular pathways involved in disease processes . For example, it has been shown to inhibit FLT3/aurora kinases, which are involved in the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-c]pyridine: Similar structure but different biological activities.

    Imidazo[1,2-a]pyridine: Known for its use in sedative and anxiolytic drugs.

    Imidazo[1,5-a]pyridine: Used in the development of antiviral agents.

Uniqueness

2-{[(4-Chlorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-b]pyridine stands out due to its unique combination of a chlorophenyl group and a sulfanyl moiety, which contribute to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S/c14-10-5-3-9(4-6-10)8-18-13-16-11-2-1-7-15-12(11)17-13/h1-7H,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDZXVDGFRMUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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